

Technical Guide: Furan and Piperidine Containing Bioactive Molecules[1]

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Compound of Interest

Compound Name: 2-(1-(Furan-3-carbonyl)piperidin-4-yl)acetic acid

CAS No.: 1498235-76-9

Cat. No.: B1492979

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Executive Summary

This technical guide analyzes the medicinal chemistry, pharmacological applications, and synthetic strategies for bioactive molecules integrating furan and piperidine pharmacophores. [1] While furan rings offer unique electronic properties and compact aromaticity, and piperidine rings provide essential solubility and hydrogen-bonding capabilities, their combination represents a focused area of lead optimization in oncology, neurodegeneration, and antimicrobial research.

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Part 1: Pharmacophore Analysis & Synergistic Logic

The integration of furan and piperidine moieties is rarely coincidental; it typically addresses specific binding or pharmacokinetic challenges.

The Furan Scaffold[3]

- Role: Acts as a bioisostere for phenyl or thiophene rings. It is electron-rich (π -excessive), allowing for specific π - π stacking interactions and hydrogen bonding (via the oxygen lone pair) in the active site.

- **Liability:** The furan ring is a "structural alert" in drug discovery. Metabolic oxidation by CYP450 (specifically CYP2E1) can generate reactive cis-enedione intermediates, leading to hepatotoxicity.
- **Mitigation:** Substitution at the C2 and C5 positions blocks metabolic hotspots, significantly improving safety profiles.

The Piperidine Scaffold[4][5]

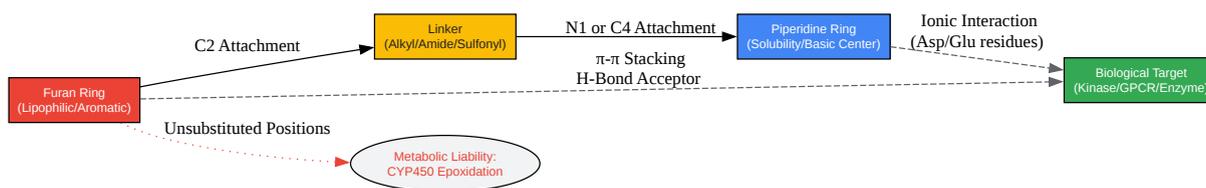
- **Role:** A ubiquitous "privileged structure" in FDA-approved drugs (e.g., Donepezil, Fentanyl). It often serves as a basic center (pKa ~10-11), enhancing aqueous solubility and lysosomal trapping.
- **Binding:** The chair conformation allows the nitrogen lone pair to participate in directional hydrogen bonding, often serving as a critical anchor in GPCR and kinase active sites.

Synergistic Architecture

Combining these two creates a "dumbbell" or "linker-head" topology:

- **Lipophilic Domain (Furan):** Penetrates hydrophobic pockets.
- **Hydrophilic/Basic Domain (Piperidine):** Solubilizes the molecule and interacts with acidic residues (e.g., Asp, Glu) in the target protein.

Diagram 1: Pharmacophore Logic & SAR



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Caption: Structural logic of Furan-Piperidine hybrids. The furan provides aromatic interactions, while the piperidine ensures solubility and ionic anchoring.

Part 2: Therapeutic Case Studies

Oncology: Akt1 Kinase Inhibitors

Recent studies have identified furan-pyrazole-piperidine hybrids as potent inhibitors of Akt1, a kinase upregulated in ovarian and colon cancers.

- Mechanism: The piperidine moiety occupies the solvent-exposed region of the ATP-binding pocket, forming salt bridges. The furan ring, linked via a pyrazole core, penetrates the hydrophobic back-pocket.
- Data:
 - IC50 (Akt1): < 100 nM for optimized leads.
 - Selectivity: High selectivity over Akt2/Akt3 due to the specific steric fit of the furan ring.

Neurodegeneration: AChE Inhibitors (Alzheimer's)

Multi-target directed ligands (MTDLs) often combine a furan (mimicking the indanone of Donepezil) with a piperidine.

- Mechanism: Dual binding to the Acetylcholinesterase (AChE) enzyme.
 - Catalytic Anionic Site (CAS): Bound by the piperidine nitrogen (protonated at physiological pH).
 - Peripheral Anionic Site (PAS): Bound by the furan moiety via π - π stacking with Trp286.

Antimicrobial: ST2 Inhibitors & Antibacterials

Derivatives of 1-(furan-2-ylmethyl)piperidin-4-amine have shown efficacy against MRSA and in disrupting IL-33/ST2 signaling (anti-inflammatory).

- Synthesis Note: These are typically accessible via a one-step reductive amination of furfural and 4-aminopiperidine.

Part 3: Metabolic Liability & Safety (E-E-A-T)

A critical aspect of working with furan-containing molecules is the potential for bioactivation.

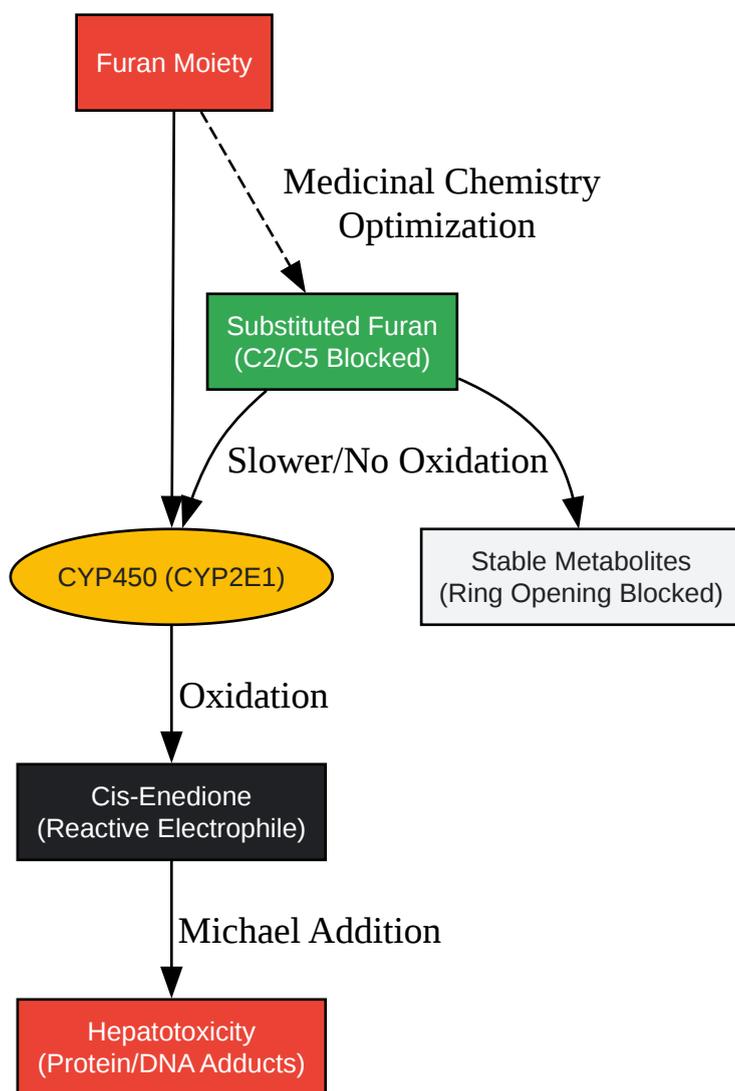
The Toxicity Pathway:

- Oxidation: CYP450 (mainly CYP2E1) oxidizes the furan ring.
- Intermediate: Formation of an unstable epoxide or cis-enedione (butene-1,4-dial).
- Adduct Formation: The enedione is a potent Michael acceptor that alkylates DNA and proteins (hepatotoxicity).

Design Strategy for Safety:

- Block Metabolic Sites: Substitute the C2 and C5 positions of the furan ring.
- Electron Withdrawal: Attach electron-withdrawing groups (EWG) to the furan to reduce electron density and susceptibility to oxidation.
- Bioisostere Swap: If toxicity is unmanageable, replace furan with tetrahydrofuran (THF) (as seen in Alfuzosin and Terazosin).

Diagram 2: Metabolic Activation vs. Stabilization



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Caption: The metabolic activation pathway of furan leading to toxicity, and the medicinal chemistry strategy (substitution) to prevent it.

Part 4: Synthetic Protocol

Protocol: Reductive Amination for Furan-Piperidine Linkage. This is the most robust method for creating the 1-(furan-2-ylmethyl)piperidine scaffold.

Materials

- Amine: Piperidine derivative (1.0 equiv).

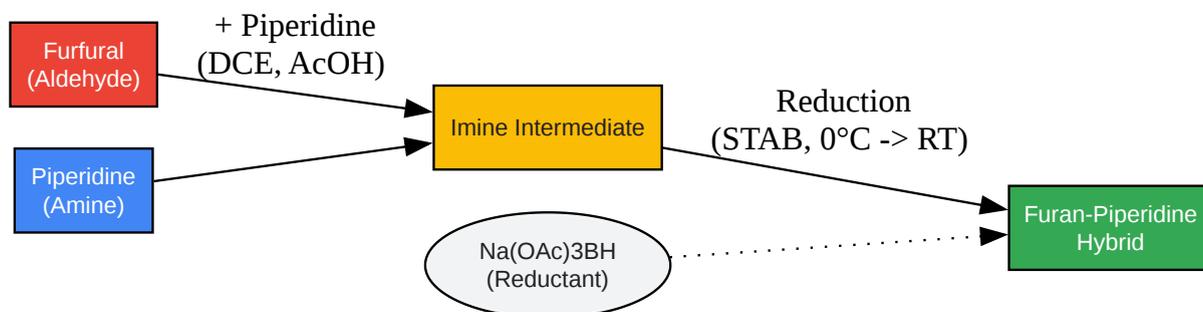
- Aldehyde: Furfural or 5-substituted-2-furaldehyde (1.0 equiv).
- Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
- Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).
- Catalyst: Acetic Acid (AcOH) (catalytic, optional).

Step-by-Step Methodology

- Imine Formation:
 - In a round-bottom flask, dissolve the piperidine derivative (e.g., 4-boc-aminopiperidine) and furfural in DCE (0.1 M concentration).
 - Add catalytic AcOH (1-2 drops) if the reaction is sluggish.
 - Stir at room temperature for 1–2 hours under nitrogen atmosphere. Monitor by TLC for the disappearance of the aldehyde.
- Reduction:
 - Cool the mixture to 0°C.
 - Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. STAB is preferred over NaBH₄ for its selectivity (won't reduce the aldehyde/ketone before imine formation).
 - Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
- Workup:
 - Quench with saturated aqueous NaHCO₃ solution.
 - Extract with Dichloromethane (DCM) (3x).
 - Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
- Purification:

- Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
- Note: Furan rings can be acid-sensitive; avoid highly acidic silica or prolonged exposure to acidic mobile phases.

Diagram 3: Synthetic Workflow (Reductive Amination)



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Caption: One-pot reductive amination workflow for synthesizing furan-piperidine scaffolds.

Part 5: Quantitative Data Summary

Compound Class	Target	Key Potency Data (IC50)	Structural Feature
Furan-Pyrazole-Piperidine	Akt1 Kinase (Cancer)	0.08 μ M (Lead Cmpd)	Furan fits hydrophobic pocket; Piperidine binds Asp292.
Furan-Piperidine Hybrid	AChE (Alzheimer's)	0.12 μ M	Dual binding site (CAS + PAS) inhibition.
Nitrofurantoin	Bacterial DNA	MIC: 32 μ g/mL	Note: Contains Furan + Hydantoin (classic control).
Lapatinib	EGFR/HER2	10.8 nM	Note: Furan + Quinazoline + Amine tail (structural analog).

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